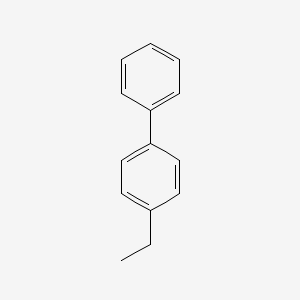

4-Ethylbiphenyl

Descripción

Historical Context and Significance of Biphenyl (B1667301) Derivatives in Organic Chemistry

The study of biphenyl derivatives has a rich history spanning over a century and a half, forming a fundamental pillar of synthetic organic chemistry. rsc.org The journey began in the mid-19th century with early reports on carbon-carbon bond formation. In 1855, Wurtz developed a method for coupling alkyl halides using sodium, and shortly after, in 1862, Fittig extended this reaction to include aryl halides, laying the groundwork for biphenyl synthesis. rsc.org

Throughout the 20th century, significant advancements were made. The Ullmann reaction, introduced in 1901, described a copper-catalyzed homocoupling of haloarenes, providing a more controlled method for creating biphenyls. This was followed by key developments such as the Bennett-Turner reaction, which involved the homodimerization of Grignard reagents. The modern era of biphenyl synthesis was revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. Reactions developed by chemists like Kumada, Negishi, Stille, and the widely utilized Suzuki-Miyaura coupling have become indispensable tools for the efficient and selective synthesis of a vast array of substituted biphenyls. ajgreenchem.com

The significance of biphenyl derivatives lies in their prevalence across numerous scientific and industrial domains. arabjchem.org They are crucial structural motifs in many medicinally active compounds, marketed pharmaceuticals, and naturally occurring products. rsc.orgajgreenchem.com Beyond medicinal chemistry, biphenyls are integral to materials science, serving as foundational components for liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and various agricultural products. rsc.orgajgreenchem.com The inherent rigidity and aromatic nature of the biphenyl scaffold impart unique optical and electronic properties, making these derivatives highly valuable in the development of advanced materials. ontosight.aiarabjchem.org

Evolution of Research Interests in 4-Ethylbiphenyl: From Fundamental Chemistry to Applied Science

Initial interest in this compound was primarily as a fundamental organic compound, used as a chemical intermediate in the synthesis of more complex molecules. ontosight.aicymitquimica.com Its synthesis and basic reactions, such as electrophilic aromatic substitution, were subjects of academic study. cymitquimica.comrri.res.in For instance, this compound can be acylated via the Friedel-Crafts reaction to produce compounds like 4-ethyl-4'-acetylbiphenyl, a precursor for other functionalized biphenyls. rri.res.in

The evolution of research on this compound has seen a distinct shift from this foundational role towards its application in materials science. This transition was largely driven by the discovery and development of liquid crystal technologies. Derivatives of this compound, particularly those with a cyano group such as 4'-ethyl-4-cyanobiphenyl, were found to possess desirable liquid crystalline properties. cymitquimica.comxhtechgroup.com These compounds exhibit a specific arrangement of molecules that is sensitive to electric fields, a critical characteristic for their use in liquid crystal displays (LCDs). cymitquimica.com

This discovery spurred further research into the synthesis and properties of various this compound derivatives. Scientists began to investigate how modifying the structure of this compound, for example by introducing different functional groups or altering chain lengths, could fine-tune the material's properties for specific applications. tandfonline.com This led to its use as a core building block in the synthesis of a variety of liquid crystal materials and as a component in organic light-emitting diodes (OLEDs). ontosight.aiajgreenchem.com The research focus thus evolved from understanding the basic chemistry of a single molecule to engineering its structure for advanced technological applications.

Scope and Objectives of Current Academic Inquiry into this compound

Current academic inquiry into this compound continues to be heavily focused on its role in materials science, particularly in the realm of liquid crystals and organic electronics. Researchers are actively exploring the synthesis of novel derivatives to optimize their performance in devices.

One major objective is the development of new liquid crystal mixtures. Research involves synthesizing fluorinated derivatives of this compound, such as 4-ethyl-2-fluorobiphenyl, which are then used to create more complex molecules like 4-(trans-4-n-pentylcyclohexylacetyl)-2'-fluoro-4'-ethylbiphenyl. tandfonline.comprepchem.com The study of the phase behavior, electro-optical properties, and thermal stability of these new compounds is a key area of investigation. researchgate.net The goal is to create materials with improved characteristics, such as faster switching times, wider operating temperature ranges, and lower power consumption for display technologies.

Another significant area of research is the use of this compound as a precursor in organic synthesis. For example, it is a starting material for producing 4-(4-Ethylphenyl)benzoic acid, which itself can be a building block for polymers or other functional materials. nih.gov The crystal structure of derivatives like 3-[4-(4′-ethylbiphenyl)]-1-propene is also studied to understand how molecular packing influences the material's bulk properties, which is crucial for designing mesogenic (liquid crystal-forming) materials. tandfonline.com

While the primary focus remains on materials science, some research touches upon the biological activities of biphenyl derivatives in general. ijsdr.org However, specific in-depth biological studies on this compound itself are less common compared to its more functionalized analogues, such as those containing cyano or carboxylic acid groups. ajgreenchem.com The overarching objective of current research is to leverage the unique structural and electronic properties of the this compound scaffold to design and synthesize next-generation materials for advanced technological applications. ontosight.aiajgreenchem.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQOBNUBCLPPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073355 | |

| Record name | 1,1'-Biphenyl, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5707-44-8 | |

| Record name | 1,1'-Biphenyl, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-4-PHENYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7NF2489BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Ethylbiphenyl and Its Derivatives

Classical Approaches to Biphenyl (B1667301) Core Formation with Ethyl Functionalization

Friedel-Crafts Acylation and Subsequent Reduction for 4-Ethylbiphenyl Synthesis

A traditional and straightforward route to this compound involves a two-step process starting with the Friedel-Crafts acylation of biphenyl. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring. organic-chemistry.orgmasterorganicchemistry.com Due to the deactivating nature of the resulting ketone, a second substitution is generally avoided, leading to monoacylated products. organic-chemistry.org

The initial acylation is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com Following the acylation, the resulting ketone is reduced to an alkyl group. Common methods for this reduction include the Wolff-Kishner or Clemmensen reductions, which convert the carbonyl group to a methylene (B1212753) group (-CH₂-). chemistrysteps.compearson.com This acylation-reduction sequence provides a reliable method for the synthesis of primary alkyl benzenes, overcoming the rearrangement issues often associated with direct Friedel-Crafts alkylation. chemistrysteps.com

Coupling Reactions for Biphenyl Synthesis

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biphenyl derivatives. asianpubs.orgacs.org

The Suzuki-Miyaura coupling reaction is a highly efficient method for synthesizing unsymmetrical biaryl compounds, including derivatives of this compound. scielo.brgre.ac.uk The synthesis of 4-cyano-4'-ethylbiphenyl (B1630433), a key intermediate for liquid crystals, can be achieved through the Suzuki coupling of 4-bromobenzonitrile (B114466) with 4-ethylphenylboronic acid. This reaction is typically catalyzed by a palladium complex in the presence of a base. scielo.br The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields. For instance, using a polystyrene-triphenylphosphine supported palladium catalyst in an ethanol/water mixture has been reported for similar biphenyl syntheses.

| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield |

|---|---|---|---|---|---|

| Cell-NHC-Pd | Potassium carbonate | DMF/Water | 80 | 2.3 | High |

Beyond the Suzuki coupling, other palladium-catalyzed cross-coupling reactions are valuable for constructing biphenyl derivatives. The Hiyama coupling, for example, involves the reaction of aryl halides with organosilicon compounds. conicet.gov.ar This method has been successfully applied to the solid-phase synthesis of 4'-substituted 1,1'-biphenyl derivatives from immobilized aryl halides and aryltriethoxysilanes. conicet.gov.arnih.gov The choice of palladium catalyst and reaction conditions is crucial for achieving smooth cross-coupling and high yields of the desired biaryl products. conicet.gov.arnih.gov

Transition Metal-Catalyzed Synthetic Routes

Nickel-Catalyzed Decarbonylative Alkylation for this compound Synthesis

An innovative approach to the synthesis of this compound involves a nickel-catalyzed decarbonylative alkylation of aroyl fluorides. nih.govacs.org This method utilizes biphenyl-4-carbonyl fluoride (B91410) as a starting material, which can be readily prepared from the corresponding carboxylic acid. nih.govacs.org The reaction proceeds via the interaction of a fluoronickel intermediate, formed through oxidative addition, with a Lewis-acidic trialkylborane, leading to decarbonylative alkylation. nih.govacs.org

The choice of ligand is critical for the selectivity of this reaction. For instance, using 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) as a ligand selectively yields the decarbonylative cross-coupled product, this compound, in high yield. nih.govacs.org In contrast, other ligands might favor the formation of the ketone product. nih.gov This methodology has been shown to be effective for a range of aroyl fluorides bearing both electron-withdrawing and electron-donating groups. nih.govacs.org

| Aroyl Fluoride Substrate | Ligand | Temperature (°C) | Yield of this compound Derivative (%) |

|---|---|---|---|

| Biphenyl-4-carbonyl fluoride | DPPE | 130 | 83 |

| 4-Cyano substituted | DPPE | 140 | 68 |

| 4-Methoxycarbonyl substituted | DPPE | 140 | 54 |

| 4-Butyl substituted | DPPE | 140 | 61 |

This reaction provides a novel and efficient route to this compound and its derivatives, highlighting the versatility of nickel catalysis in modern organic synthesis. nih.govacs.orgacs.org

Novel and Emerging Synthetic Strategies

Electrochemical Synthesis Pathways for this compound

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical synthesis. These methods use electricity to drive chemical reactions, often avoiding the need for harsh reagents. acs.orgrsc.org

One application is the direct amination of benzylic C-H bonds through an electrochemical Ritter-type reaction. acs.org This method has been applied to substrates like this compound, providing a route to amide products under mild conditions without the need for an external mediator. acs.org Another electrochemical approach involves the carbamoylation or cyanation of benzylic substrates like this compound using isocyanides in an undivided cell, operating under metal-free and chemical oxidant-free conditions at room temperature. tandfonline.com

The principles of proton-coupled electron transfer (PCET) are often central to these electrochemical transformations, allowing for the generation of radical intermediates from common organic functional groups. acs.org

Continuous Flow Reactor Applications in Industrial Production of 4-Cyano-4'-ethylbiphenyl

Continuous flow chemistry is increasingly being adopted for industrial chemical production due to its advantages in safety, efficiency, and scalability. rsc.orgnih.gov While the direct synthesis of 4-cyano-4'-ethylbiphenyl in a continuous flow reactor is not explicitly detailed in the provided context, the synthesis of related biphenyl compounds using this technology highlights its potential.

For example, a three-step telescoped continuous flow process has been developed for the synthesis of the fungicide Boscalid, which features a biphenyl core. rsc.org This process includes a Suzuki cross-coupling reaction to form the biphenyl structure, followed by a nitro group reduction and a final amidation step. rsc.org The implementation of such multi-step syntheses in continuous flow reactors, sometimes referred to as multi-jet oscillating disk (MJOD) reactors, demonstrates the capability to handle complex reaction sequences efficiently. rsc.org

The development of continuous flow processes for related transformations, such as the enantioselective synthesis of chiral precursors for 1-aryl-1,3-diols, further underscores the versatility of this technology for producing complex molecules with high precision. nih.gov

Hydrocracking Approaches to Ethyl Biphenyl from Polycyclic Aromatic Hydrocarbons

Hydrocracking is a crucial process in petroleum refining for converting heavy, complex hydrocarbon mixtures into more valuable, lighter products. acs.orglidsen.com This process can be utilized to produce ethyl biphenyl from polycyclic aromatic hydrocarbons (PAHs) like anthracene (B1667546). gychbjb.comresearchgate.net

The hydrocracking of anthracene over a NiFe/HZSM-5 catalyst can yield ethyl biphenyl. researchgate.net Interestingly, the presence of water, particularly supercritical water, can significantly enhance the yield of ethyl biphenyl in this process. researchgate.net This approach is significant because it represents a high-efficiency hydrocracking pathway for anthracene, analogous to its central-ring hydrocracking. researchgate.net

The mechanism of hydrocracking involves complex reaction networks that include hydrogenation, isomerization, ring opening, and dealkylation steps. acs.org The reactivity and product distribution are influenced by the catalyst properties, such as the type of zeolite used (e.g., USY zeolite), and the reaction conditions. acs.orggychbjb.com The selective hydrocracking of PAHs to produce valuable monoaromatics like benzene, toluene, and xylenes (B1142099) (BTX) is an area of active research. lidsen.com The dealkylation of alkylated PAHs is another related strategy for upgrading heavy oil fractions. rsc.org

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold allows for the fine-tuning of its physical and chemical properties, leading to a wide range of applications. This subsection details the synthesis of several key derivatives.

4-Cyano-4'-ethylbiphenyl is a crucial intermediate in the production of liquid crystals. One common industrial-scale synthesis involves a Suzuki coupling reaction. This method reacts 4-bromobenzonitrile with 4-ethylphenylboronic acid. The reaction is catalyzed by a palladium complex, such as Cell-NHC-Pd, in the presence of a base like potassium carbonate. A mixture of N,N-dimethylformamide (DMF) and water is typically used as the solvent, with the reaction proceeding at 80°C for approximately 2.3 hours.

Another approach involves the iodination and subsequent cyanidation of this compound, which has been reported to provide higher yields and fewer byproducts compared to older methods based on bromination. The classic multi-stage synthesis of 4-alkyl-4'-cyanobiphenyls, including the ethyl derivative, involves the acylation of biphenyl, followed by a Wolff-Kishner reduction, halogenation, and finally, cyanation. researchgate.net A "one-pot" parallel synthesis technique has also been developed for producing various 4-alkyl-4'-cyanobiphenyl homologues, demonstrating good yields for each derivative. researchgate.net

| Starting Material 1 | Starting Material 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product |

| 4-bromobenzonitrile | 4-ethylphenylboronic acid | Cell-NHC-Pd | K2CO3 | DMF/Water | 80 | 2.3 | 4-Cyano-4'-ethylbiphenyl |

| This compound | I2, then CuCN | - | - | - | - | - | 4-Cyano-4'-ethylbiphenyl |

| Biphenyl | Acyl chloride, then H2NNH2/KOH, then Br2, then CuCN | AlCl3 (acylation) | - | - | - | - | 4-Cyano-4'-ethylbiphenyl |

Research has been conducted on the synthesis of new chiral smectic mesogens that incorporate 4-(2-phenylethyl)biphenyl and 4-[2-(3-fluorophenyl)ethyl]biphenyl molecular cores. nauka.gov.plfai.pl These compounds are of interest for their potential applications in ferroelectric and antiferroelectric liquid crystal displays. tandfonline.com The synthesis of these complex molecules often involves the preparation of a biphenyl core, which is then further functionalized with chiral tails. For instance, the synthesis of 4'-(ω-perfluoroalkanoyloxy)alkoxybiphenyl-4-yl (S)-4-(1-methylheptyloxy)benzoates has been described, aiming for materials with a high-tilted smectic C* phase. tandfonline.com

N-(2-(5-substituted-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide derivatives have been synthesized and investigated for their potential as inhibitors of tau-aggregation induced toxicity, which is relevant to neurodegenerative disorders. google.com The synthesis of these compounds involves the coupling of a substituted tryptamine (B22526) with a biphenyl carboxylic acid. This creates a molecule that combines the structural features of a phytoalexin with a biphenyl moiety.

4-Cyano-4'-ethylbiphenyl is a versatile intermediate that can undergo various chemical transformations to produce a range of derivatives.

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Oxidation: The ethyl group can be oxidized to form the corresponding aldehyde (4-cyano-4'-ethylbenzaldehyde) or carboxylic acid (4-cyano-4'-ethylbenzoic acid) using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Reduction: Catalytic hydrogenation, for example using palladium on carbon, can be employed to reduce the cyano group.

These derivatization reactions expand the utility of 4-cyano-4'-ethylbiphenyl as a building block in organic synthesis.

| Reaction Type | Reagent(s) | Product |

| Oxidation | KMnO4 or CrO3 | 4-Cyano-4'-ethylbenzaldehyde or 4-Cyano-4'-ethylbenzoic acid |

| Reduction | H2, Pd/C | Derivatives with reduced functional groups |

| Nucleophilic Substitution | NaOCH3 or KOC(CH3)3 | Substituted biphenyl derivatives |

The synthesis of biphenyl carboxylic acids can be achieved through various methods, including the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.com For instance, a one-step synthesis involves reacting a substituted bromophenyl carboxylic acid with a boronic acid in the presence of a palladium(0) catalyst and a base. ajgreenchem.com Specifically, the synthesis of ethyl biphenyl-3-carboxylate has been reported. chemicalbook.com A general route to 4'-substituted biphenyl-3-carboxylic acids could involve the coupling of 3-bromobenzoic acid (or its ester) with 4-ethylphenylboronic acid.

Reaction Mechanisms and Chemical Transformations of 4 Ethylbiphenyl

Electrophilic Aromatic Substitution Reactions on 4-Ethylbiphenyl

This compound's structure, featuring two connected phenyl rings, allows for a variety of chemical reactions, including electrophilic aromatic substitution. cymitquimica.com The ethyl group, being an ortho-, para-directing activator, influences the position of incoming electrophiles. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the presence of a bromine atom in 3-bromo-4′-ethyl-1,1′-biphenyl is noted to have an electron-withdrawing effect that can influence electrophilic aromatic substitution reactions. cymitquimica.com

The biphenyl (B1667301) structure itself can be further functionalized through coupling reactions. A notable example is the nickel-catalyzed decarbonylative alkylation of biphenyl-4-carbonyl fluoride (B91410) with triethylborane, which yields this compound. acs.org In this reaction, a 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) ligand was found to selectively produce the desired product. acs.org

Oxidation and Reduction Pathways

The ethyl group of this compound is susceptible to both oxidation and reduction, leading to a variety of functionalized derivatives.

Oxidative Coupling of Ethylarenes with Methanol (B129727)

A copper-catalyzed oxidative coupling of ethylarenes, including those with varying electronic properties, with methanol has been demonstrated. nih.govresearchgate.net This reaction proceeds via a hydrogen atom transfer (HAT) C–H activation mechanism, which is less sensitive to the electronic effects of substituents on the aromatic ring. nih.gov This method shows high site selectivity for the benzylic position over tertiary C-H bonds. nih.govresearchgate.net For a series of ethylarenes, including those with electron-donating and electron-withdrawing groups, the reaction yields varied, but could be optimized by adjusting reaction conditions. researchgate.net

Table 1: Yields of Oxidative Coupling of Substituted Ethylarenes with Methanol

| Substituent (X) | Standard Conditions Yield (%) | Optimized Conditions Yield (%) |

|---|---|---|

| H | 67 | - |

| OMe | 33 | 81 |

| Br | 10 | 50 |

| OAc | 25 | 60 |

Yields were determined by ¹H NMR. researchgate.net

Enzymatic Hydroxylation of this compound by Ethylbenzene (B125841) Dehydrogenase (EbDH)

Ethylbenzene dehydrogenase (EbDH) is a molybdenum-containing enzyme that catalyzes the oxygen-independent hydroxylation of ethylbenzene and its analogs. icm.edu.plkarger.comwikipedia.org This enzyme is of interest for its potential industrial applications in producing chiral alcohols. icm.edu.plnih.govnih.gov EbDH is a three-subunit enzyme containing a molybdenum-bis-molybdopterin guanine (B1146940) dinucleotide cofactor, iron-sulfur clusters, and a heme b cofactor. icm.edu.plnih.govresearchgate.net

Kinetic studies of EbDH with various substrates, including this compound, have provided insights into the enzyme's function. icm.edu.plnih.gov Compared to ethylbenzene, this compound exhibits a lower apparent maximum activity (Vmax(app)) and a significantly higher apparent Michaelis constant (Km(app)). nih.gov This suggests a lower catalytic efficiency of EbDH for this compound.

Table 2: Apparent Kinetic Parameters of EbDH for Ethylbenzene and this compound

| Substrate | Vmax(app) (U/mg) | Km(app) (µM) | Vmax(app)/Km(app) (U/mg/µM) |

|---|---|---|---|

| Ethylbenzene | 1.9 ± 0.1 | 29 ± 3 | 0.066 |

| This compound | 0.8 ± 0.1 | 370 ± 80 | 0.002 |

Data from a study investigating the kinetic properties of 46 substrate analogs. nih.gov

The proposed mechanism for ethylbenzene hydroxylation by EbDH involves the abstraction of two electrons and a proton from the ethyl group's C-1 position by the molybdenum cofactor. icm.edu.pl This forms a transient carbocation intermediate that then reacts with a hydroxyl group derived from water to produce the corresponding alcohol. icm.edu.pl This oxygen-independent hydroxylation is a key step in the anaerobic degradation of ethylbenzene in certain bacteria. icm.edu.plkarger.com The formation of alternative dehydrogenated and hydroxylated products from some substrates supports the existence of proposed radical and carbocation intermediates in the reaction mechanism. icm.edu.plnih.gov

Over-Hydrogenation of 4-Vinylbiphenyl to this compound in Electrocatalytic Semihydrogenation

In the context of producing valuable alkenes from alkynes, the over-hydrogenation to alkanes is an undesirable side reaction. rsc.orgmpg.de During the electrocatalytic semihydrogenation of 4-ethynylbiphenyl, this compound is formed as a result of the over-hydrogenation of the desired product, 4-vinylbiphenyl. rsc.org Studies using a Pd3P0.95 catalyst have shown that the selectivity for this compound increases over time, indicating that this catalyst promotes the further reduction of the alkene. rsc.org This is attributed to the strong adsorption of the terminal alkene onto the catalyst surface. rsc.org The development of catalysts that can selectively hydrogenate alkynes to alkenes without significant over-hydrogenation is an active area of research. doi.orgnih.gov

Nucleophilic Substitution Reactions on 4-Cyano-4'-ethylbiphenyl (B1630433)

The chemical reactivity of 4-cyano-4'-ethylbiphenyl is significantly influenced by its functional groups. The cyano (-CN) group, in particular, can participate in nucleophilic substitution reactions. In this class of reactions, a nucleophile, which is an electron-rich species, replaces another group, known as the leaving group. byjus.com For a substitution to occur on the aromatic ring, the ring must be "activated" by a strongly electron-withdrawing group, such as the cyano group. This type of reaction is known as a nucleophilic aromatic substitution (SNAr).

The mechanism for SNAr reactions generally involves two steps: addition of the nucleophile to the aromatic ring, followed by elimination of the leaving group. nih.gov The presence of the cyano group on the biphenyl structure facilitates this process by withdrawing electron density from the ring, making it more susceptible to attack by a nucleophile. The cyano group's ability to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction is a key factor. nih.gov

Common nucleophiles used in these reactions include alkoxides (like sodium methoxide) and amines, while typical solvents are polar and aprotic. The general scheme for a nucleophilic substitution reaction on a nitrile like 4-cyano-4'-ethylbiphenyl can be represented as the replacement of the cyano group by the incoming nucleophile. However, reactions can also occur where the cyano group itself is transformed, for example, through hydrolysis to a carboxylic acid or reduction to an amine, which are also forms of nucleophilic attack at the carbon atom of the nitrile.

The reactivity in SNAr reactions is dependent on several factors, including the strength of the nucleophile and the nature of the leaving group. Weaker bases are generally better leaving groups. byjus.com The reaction mechanism can be sensitive to the conditions, and in some cases, may proceed through a rate-determining deprotonation of an addition intermediate. nih.gov

Mechanistic Investigations of Catalyzed Reactions

Catalyzed reactions are fundamental to the synthesis and functionalization of biphenyl compounds. Mechanistic studies provide critical insights into how catalysts, ligands, and solvents work in concert to control reaction outcomes.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds, and they are central to the synthesis of substituted biphenyls like this compound. fiveable.mechemrxiv.org Reactions such as the Suzuki, Negishi, Stille, and Heck couplings allow for the efficient construction of complex molecules under mild conditions. fiveable.menobelprize.org

The general catalytic cycle for these cross-coupling reactions, for instance the Suzuki and Negishi reactions, involves three key elementary steps: nobelprize.org

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (e.g., an aryl halide) to a palladium(0) complex. This step forms a new organopalladium(II) species. nobelprize.org

Transmetalation : In this step, an organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction) transfers its organic group to the palladium(II) complex. fiveable.menobelprize.org This assembles both organic fragments onto the same palladium atom. A base is often required in the Suzuki reaction to facilitate this step. nobelprize.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center. This forms the new carbon-carbon bond of the desired biphenyl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. fiveable.me

This catalytic cycle is highly efficient and tolerant of a wide range of functional groups, which has made it extremely popular in academic and industrial settings, including for the synthesis of liquid crystal intermediates like 4-cyano-4'-ethylbiphenyl from precursors such as 4-bromobenzonitrile (B114466) and 4-ethylphenylboronic acid. nobelprize.org

Table 1: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Organic Halide/Triflate | Key Features |

|---|---|---|---|

| Suzuki Reaction | Organoboron compound (R'-B(OR)₂) | R-X | Mild conditions, high functional group tolerance, uses a base. nobelprize.org |

| Negishi Reaction | Organozinc compound (R'-ZnX) | R-X | High reactivity and functional group tolerance. nobelprize.org |

| Stille Reaction | Organostannane compound (R'-SnR₃) | R-X | Tolerant of many functional groups, but tin reagents are toxic. fiveable.menobelprize.org |

| Heck Reaction | Alkene | R-X | Forms a C-C bond between an sp² carbon and an alkene carbon. fiveable.me |

Ligands: Ligands are molecules that bind to the palladium center and are crucial for stabilizing the catalyst and modulating its electronic and steric properties. beilstein-journals.org

Electronic Effects : Electron-donating ligands, such as phosphines with alkyl groups (e.g., PCy₃), can increase the electron density on the palladium atom. This often accelerates the rate-limiting oxidative addition step, leading to faster reactions. liv.ac.uk Conversely, electron-withdrawing ligands can have the opposite effect. liv.ac.uk

Steric Effects : Bulky ligands can promote the reductive elimination step and can be used to control regioselectivity, for example, by favoring the formation of one isomer over another. beilstein-journals.org The choice of ligand can be so influential that it can completely switch the reaction pathway to yield structurally distinct products from the same starting materials. beilstein-journals.org

Solvents: The solvent is not merely an inert medium but plays an active role in the catalytic process. whiterose.ac.uk

Polarity : The polarity of the solvent can affect the rates of the individual steps in the catalytic cycle. For example, less polar solvents like 1,4-dioxane (B91453) or aromatic solvents are often paired with neutral palladium catalysts like Pd(PPh₃)₄, while highly polar solvents may be better suited for ionic pre-catalysts. whiterose.ac.uk

Catalyst Speciation : The solvent can influence the nature of the active catalytic species in solution. whiterose.ac.uk Different solvents can lead to different palladium complexes being formed, which may have varying levels of reactivity. liv.ac.uk The solubility of reactants, products, and by-products is also a key consideration controlled by the solvent. whiterose.ac.uk

The interplay between the catalyst, ligand, and solvent is complex, and optimizing these variables is essential for developing efficient and selective synthetic methods. nih.gov

Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism in which both a proton and an electron are exchanged, often in a single, concerted elementary step. nih.govacs.org This mechanism is distinct from stepwise pathways where an electron is transferred first, followed by a proton (ET-PT), or vice-versa (PT-ET). pnas.org

In the context of organic synthesis, PCET provides non-classical routes for the homolytic activation of various chemical bonds (e.g., N-H, O-H, C-H), generating useful radical intermediates from common functional groups. acs.orgnih.gov While direct examples involving this compound are not extensively detailed, the principles of PCET are broadly relevant to the synthesis and transformation of complex organic molecules, including biphenyls. For instance, PCET pathways are crucial in many catalytic processes, including those for energy conversion like hydrogen evolution, where managing proton and electron movement is key. pnas.orgpnas.org

The mechanism can be classified as either sequential or concerted. The concerted pathway is often favored as it avoids charged intermediates that are energetically costly. pnas.org The feasibility and rate of a PCET reaction are influenced by factors such as the bond dissociation free energy of the bond being broken and the redox potentials of the species involved. acs.org This mechanistic framework is increasingly being applied to understand and design new synthetic transformations. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Cyano-4'-ethylbiphenyl |

| Sodium methoxide |

| 4-bromobenzonitrile |

| 4-ethylphenylboronic acid |

| Palladium |

| Triphenylphosphine (PPh₃) |

| Tricyclohexylphosphine (PCy₃) |

Applications of 4 Ethylbiphenyl in Advanced Materials and Organic Synthesis

Liquid Crystal Technologies

The unique structural properties of 4-Ethylbiphenyl and its derivatives make them valuable in the field of liquid crystal technology, particularly in the manufacturing of liquid crystal displays (LCDs). cymitquimica.com

4-Cyano-4'-ethylbiphenyl (B1630433) as a Key Intermediate in Liquid Crystal Displays (LCDs)

4-Cyano-4'-ethylbiphenyl, a derivative of this compound, is a pivotal intermediate in the synthesis of liquid crystals for LCDs. hongjinchem.com Its molecular structure, featuring a polar cyano group and a nonpolar ethyl group, contributes to the desirable electro-optical properties of liquid crystals. cymitquimica.com The synthesis of 4-Cyano-4'-ethylbiphenyl can be achieved through methods like the Suzuki coupling reaction, which involves reacting 4-bromobenzonitrile (B114466) with 4-ethylphenylboronic acid in the presence of a palladium catalyst. Industrial production often utilizes continuous flow reactors to ensure high yield and purity. This compound's role as an intermediate is crucial for creating the liquid crystal materials that form the basis of modern display technology. xhtechgroup.com

Influence of this compound Derivatives on Liquid Crystal Phase Stability and Orientational Ordering

Derivatives of this compound play a significant role in determining the physical properties of liquid crystal mixtures. The length of the alkyl chain in biphenyl (B1667301) derivatives, for instance, influences the thermal stability and the type of mesophase (the state between liquid and solid). nih.govfrontiersin.org Longer alkyl chains generally enhance thermal stability. The presence and position of substituents like the ethyl group in this compound derivatives affect the orientational ordering of the liquid crystal molecules when an electric field is applied, which is a fundamental principle behind the functioning of LCDs. Studies have shown that the addition of specific derivatives can improve the alignment and stability of liquid crystal phases under various conditions. The molecular geometry, polarity, and polarizability of these derivatives are key factors that govern the mesomorphic behavior, including the temperature range and stability of the nematic phase, which is essential for display applications. nih.govfrontiersin.org

Organic Synthesis Intermediate for Complex Molecules

Beyond its use in liquid crystals, this compound is a versatile intermediate in the synthesis of a wide array of complex organic molecules. ontosight.aicymitquimica.com

Precursor for Pharmaceuticals and Agrochemicals

This compound serves as a foundational building block in the synthesis of various pharmaceuticals and agrochemicals. ontosight.aikmchem.com Its derivatives are utilized to create more complex molecules with potential therapeutic or pesticidal activities. lookchem.com For example, biphenyl compounds are precursors in the manufacture of certain drugs. kmchem.comresearchgate.net The chemical reactivity of the biphenyl structure allows for various transformations, making it a valuable starting material in the development of new active ingredients.

Building Block for Advanced Materials and Specialty Chemicals

The applications of this compound extend to the creation of advanced materials and specialty chemicals. ontosight.aitheoremchem.com Its derivatives, such as ethylbiphenyl, diethylbiphenyl, and triethylbiphenyl, are used as high-grade solvents for dyes in pressure-sensitive copying paper. kmchem.comhuarongpharm.com Furthermore, the unique optical and electrical properties of this compound make it a candidate for use in the development of organic light-emitting diodes (OLEDs) and other electronic devices. ontosight.ai The ability to functionalize the biphenyl core allows for the tailoring of material properties for specific applications. lookchem.com

Materials Science Applications

In the broader field of materials science, this compound and its derivatives are investigated for their potential in creating novel materials with enhanced properties. ontosight.ailookchem.com The incorporation of this compound-based structures can lead to materials with improved strength, durability, or thermal stability. lookchem.com Research is ongoing to explore its use in various advanced materials, leveraging its inherent chemical and physical characteristics. ontosight.ai

Optoelectronic Materials

This compound and its derivatives are recognized for their utility in optoelectronic materials, particularly in the field of liquid crystal technology. tradingchem.comlookchem.comwolfabio.com The structural characteristics of these compounds, such as 4-cyano-4'-ethylbiphenyl, make them suitable as intermediates in the synthesis of liquid crystals that possess desirable electro-optical properties. For instance, the orientational ordering of these molecules on chemically functionalized surfaces is a key factor that influences the performance of liquid crystal displays (LCDs). The addition of specific derivatives can enhance the alignment and stability of liquid crystal phases under a variety of conditions.

Derivatives of this compound are integral components in some liquid crystal compositions. For example, trans-4-n-pentyl-(4'-ethylbiphenyl-4)cyclohexane is a component in a liquid crystal mixture designed for rapid operation at low temperatures. google.com The biphenyl structure is a common motif in various liquid crystal materials. acrospharmatech.com

Potential in Organic Light-Emitting Diodes (OLEDs)

The biphenyl scaffold of this compound is a common structural element in materials developed for organic light-emitting diodes (OLEDs). ontosight.ailookchem.com Biphenyl derivatives are utilized in various roles within OLEDs, including as host materials in the emissive layer. ontosight.ainoctiluca.eu The selection of the host material is critical for the efficiency, color spectrum, and longevity of OLED devices. noctiluca.eu

While direct applications of this compound itself in commercial OLEDs are not extensively documented, its derivatives are key components. For instance, 4,4′-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl (BTB) is a biphenyl-containing compound used as an electron-transport material and a phosphorescent host material in OLEDs. acsmaterial.com Furthermore, research into novel solvent systems for the inkjet printing of OLEDs has explored the use of solvents like 3-ethylbiphenyl (B36059) (a structural isomer of this compound) for dissolving host materials such as TCTA (4,4′,4-Tris(carbazoyl-9-yl)triphenylamine). acs.orgresearcher.life

Development of Covalent Triazine Polymers (CTPs) with this compound Moieties

Covalent triazine polymers (CTPs) are a class of porous materials synthesized from monomers like cyanuric chloride, which contains a triazine ring. uib.norsc.org These polymers are noted for their stability and porous nature, making them suitable for applications in gas adsorption and catalysis. uib.norsc.org

While the direct incorporation of this compound as a primary monomer in the synthesis of the main CTP framework is not extensively detailed, the biphenyl unit is a common building block in the synthesis of various porous organic polymers. uib.no The functionalization of these polymers can lead to materials with tailored properties. For example, CTPs have been investigated as catalysts for oxidation reactions, where substrates like ethylbenzene (B125841) and its derivatives, including this compound, are used to test the catalytic activity. uib.no In one study, a CTP-based catalyst was compared to its homogeneous counterpart for the oxidation of ethylbenzene, with the homogeneous catalyst showing higher performance in the case of this compound. uib.no

Catalysis and Enzyme Studies

This compound serves as a valuable substrate and model compound in the investigation of catalytic processes, including enzymatic biotransformations and the elucidation of catalytic mechanisms.

This compound as a Substrate for Enzymatic Biotransformations

This compound has been utilized as a substrate to study the activity and substrate specificity of various enzymes. One notable example is its use with ethylbenzene dehydrogenase (EbDH), an enzyme involved in the anaerobic degradation of ethylbenzene. nih.gov Studies have shown that EbDH can convert this compound, although with a lower apparent maximum activity compared to ethylbenzene. nih.govresearchgate.net

The kinetic parameters of this biotransformation have been investigated, revealing insights into the enzyme's function. nih.gov For instance, this compound exhibits a very low substrate inhibition constant with EbDH. nih.govresearchgate.netresearchgate.net The metabolism of aromatic compounds is a key area of research, and the use of substrates like this compound helps in understanding the enzymatic pathways, such as those involving meta-cleavage enzymes. nii.ac.jp

Role of this compound in Investigating Catalytic Mechanisms

The chemical transformation of this compound is a useful probe for investigating the mechanisms of various catalytic reactions. For example, the oxidation of this compound has been studied using different catalytic systems. In one instance, a bioinspired manganese complex was used to catalyze the oxidation of a series of ethylbenzene derivatives, with this compound yielding the corresponding ketone and an acetic ester byproduct. icp.ac.ru

In another study, the oxidation of this compound was examined using a manganese triazolate framework as a catalyst. thieme-connect.com The low conversion rate observed in this case was attributed to the pore size of the catalyst, highlighting how substrate size can influence catalytic efficiency. thieme-connect.com Furthermore, this compound has been employed as a substrate in studies of copper-catalyzed benzylic C–H alkoxylation and nickel-catalyzed decarbonylative alkylation, providing insights into the scope and mechanism of these reactions. ustc.edu.cnacs.org The study of such reactions contributes to a deeper understanding of fundamental catalytic principles. whiterose.ac.uk

Environmental Fate and Ecotoxicological Considerations of 4 Ethylbiphenyl

Environmental Distribution and Transport Modeling

The environmental distribution of 4-Ethylbiphenyl is governed by its physicochemical properties, primarily its low water solubility and high octanol-water partition coefficient (log Kow of 4.80). canada.cacanada.ca Due to its insolubility in water, it is not likely to be mobile in aqueous environments and spillage is unlikely to penetrate soil. fishersci.comthermofisher.comthermofisher.comfishersci.fi However, its volatility suggests it may be mobile in the environment through the atmosphere. fishersci.comthermofisher.com

Environmental fate modeling is used to predict the partitioning of chemicals in different environmental compartments. These models range in complexity:

Level I models calculate the equilibrium distribution of a chemical between environmental compartments (air, water, soil, sediment) assuming a closed system, without considering degradation. This provides a basic understanding of where the chemical is likely to accumulate. env.go.jp

Level II models also assume equilibrium but include chemical degradation processes, offering an initial estimate of environmental persistence. env.go.jp

Level III models are non-equilibrium models that provide a more realistic picture by considering advective transport (e.g., river flow) and varying degradation rates in different media. env.go.jp

For this compound, fugacity modeling (a Level III approach) predicts that while some evaporation from water will occur, its high Kow and organic carbon-water (B12546825) partition coefficient (Koc) mean it is more likely to bind to suspended sediments. canada.ca

Table 1: Physicochemical Properties of this compound Relevant to Environmental Transport

| Property | Value | Implication for Environmental Distribution |

|---|---|---|

| Molecular Formula | C14H14 | - |

| Molecular Weight | 182.26 g/mol | - |

| Water Solubility | Insoluble fishersci.comthermofisher.comfishersci.fiontosight.ai | Low mobility in water; partitioning to sediment/soil. |

| Log Kow | 4.80 canada.cacanada.ca | High potential for partitioning into organic matter and biota. |

Biodegradation Studies of Biphenyl (B1667301) Derivatives in Aquatic and Terrestrial Environments

Biphenyl and its derivatives, including this compound, are subject to microbial degradation in the environment. The rate and extent of this degradation are influenced by the degree of chlorination and the specific microbial communities present. Generally, less chlorinated biphenyl compounds undergo biodegradation more rapidly. researchgate.net A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading these compounds. plos.org

One identified pathway for the biodegradation of this compound involves its transformation into 4-biphenylacetic acid. core.ac.uk More broadly, the aerobic degradation of biphenyl by many bacteria proceeds through the formation of intermediates like benzoic acid. researchgate.net

Screening tests are used to assess the ready biodegradability of a chemical. For substances like this compound, which are components of complex mixtures like petroleum hydrocarbons, models such as BioHCwin and BIOWIN are often used. canada.ca These models predict that most C9–C20 representative structures, which would include this compound, would readily undergo primary and ultimate degradation in water. canada.ca However, some higher-molecular-weight structures may be more persistent. canada.ca

Simulation tests aim to replicate environmental conditions more closely. Studies on polychlorinated biphenyls (PCBs) in aquatic environments show that both aerobic bacteria in the water column and anaerobic bacteria in sediments contribute to degradation. researchgate.net Aerobic microbes can break open the biphenyl ring, while anaerobic organisms primarily remove chlorine atoms from more highly chlorinated congeners. researchgate.net Indigenous microorganisms in aquatic systems have demonstrated the ability to aerobically degrade PCBs. plos.org

In soil, the biodegradation of biphenyl derivatives is also well-documented. Several bacterial strains isolated from contaminated soils, such as Alcaligenes xylosoxidans and Pseudomonas stutzeri, have been shown to effectively degrade biphenyl. researchgate.net The presence of a carbon source like biphenyl can stimulate the growth of biofilm, enhancing the degradation process in systems like fluidized bed reactors. cdnsciencepub.com For complex petroleum mixtures containing biphenyl derivatives, an extrapolation ratio is sometimes used to estimate half-lives in soil and sediment from data on water, suggesting that compounds persistent in water will also be persistent in these other matrices. canada.ca

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, sediment). The potential for a chemical to bioaccumulate is often initially assessed using its octanol-water partition coefficient (log Kow). A high log Kow, such as the value of 5.1 (calculated) or 4.80 (measured) for this compound, indicates a tendency to partition into fatty tissues and thus a potential for bioaccumulation. canada.cacanada.canih.gov

Bioconcentration is a specific type of bioaccumulation where uptake is directly from the water. The bioconcentration factor (BCF) is the ratio of the chemical's concentration in an organism to that in the water.

A study on carp (B13450389) reported a BCF of 611 for this compound. canada.cacanada.ca

Based on official testing in Japan, this compound was determined to be persistent but not highly bioaccumulative. nite.go.jp

While aquatic organisms can readily take up petroleum hydrocarbons, higher-chain organisms like fish also possess metabolic elimination and detoxification mechanisms that can reduce the bioaccumulation of these compounds. canada.ca There is generally no evidence that petroleum hydrocarbons biomagnify up the food chain. canada.ca

Table 2: Bioaccumulation Data for this compound

| Parameter | Value | Organism | Source |

|---|---|---|---|

| Log Kow (measured) | 4.80 | - | canada.cacanada.ca |

| Log Kow (calculated) | 5.1 | - | nih.gov |

Ecological Risk Assessment Methodologies for Biphenyl Compounds

Ecological risk assessment for chemicals like this compound involves a tiered approach that considers environmental behavior, persistence, bioaccumulation, and toxicity. canada.cacanada.ca The process compares the Predicted Environmental Concentration (PEC), which is the estimated concentration in the environment, with the Predicted No-Effect Concentration (PNEC), the concentration below which adverse effects are not expected to occur. researchgate.net

For complex substances like petroleum products containing biphenyls, specific models are employed:

Quantitative Structure-Activity Relationship (QSAR) models are used to predict properties and effects when experimental data are lacking. The BCFBAF™ model, for example, is used to estimate BCF and Bioaccumulation Factors (BAF). canada.cacanada.ca

Petroleum-specific toxicity models , such as PetroTox, are used to estimate the aquatic toxicity of hydrocarbon mixtures. This model works on the principle of narcosis as the mode of toxic action and accounts for the additive effects of the various components in the mixture. canada.ca

The risk assessment framework integrates data from these models with empirical data on persistence and bioaccumulation to characterize the potential for ecological harm. canada.ca

Mechanistic Analysis of Toxicity in Environmental Systems

The toxicity of this compound is primarily associated with aquatic ecosystems. It is classified as very toxic to aquatic life, with long-lasting effects. nih.gov This indicates that the compound can cause harm to aquatic organisms at low concentrations and that its effects may persist in the environment.

Mechanistic studies aim to understand how a chemical exerts its toxic effects at a molecular or cellular level. For this compound, toxicological information suggests potential systemic toxicity. nih.gov A mechanistic analysis of repeated dose toxicity studies identified this compound as a compound associated with histopathological effects in the liver, indicating that this organ is a potential target for its toxicity. researchgate.net The primary mode of toxicity for many components in petroleum mixtures is non-specific narcosis, which is related to the partitioning of the chemical into cell membranes, disrupting their function. canada.ca

Table 3: List of Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 5707-44-8 |

| 4-Biphenylacetic acid | 5728-52-9 |

| Benzoic acid | 65-85-0 |

| Biphenyl | 92-52-4 |

| 4'-Ethylbiphenyl-4-carbonitrile | 58743-75-2 |

Advanced Analytical and Spectroscopic Characterization of 4 Ethylbiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 4-Ethylbiphenyl reveals a distinct set of signals corresponding to the different types of protons in the molecule. The spectrum is characterized by signals in both the aromatic and aliphatic regions, confirming the presence of the biphenyl (B1667301) core and the ethyl substituent. The integration of these signals corresponds to the number of protons in each environment. nih.gov

The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The protons on the ethyl-substituted ring are chemically distinct from those on the unsubstituted phenyl ring, leading to overlapping signals. The methylene (B1212753) (-CH₂) protons of the ethyl group present as a quartet at approximately δ 2.68 ppm, a result of spin-spin coupling with the adjacent methyl protons. The methyl (-CH₃) protons appear as a triplet at around δ 1.26 ppm, coupled to the methylene protons. chemicalbook.com

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic | ~7.57 | Multiplet | Protons on biphenyl rings |

| Aromatic | ~7.51 | Multiplet | Protons on biphenyl rings |

| Aromatic | ~7.40 | Multiplet | Protons on biphenyl rings |

| Aromatic | ~7.31 | Multiplet | Protons on biphenyl rings |

| Aromatic | ~7.26 | Multiplet | Protons on biphenyl rings |

| Methylene (-CH₂) | ~2.68 | Quartet | Ethyl group |

| Methyl (-CH₃) | ~1.26 | Triplet | Ethyl group |

Note: Data derived from a 400 MHz spectrum in CDCl₃. Chemical shifts can vary slightly depending on the solvent and instrument frequency. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule. The aromatic region of the spectrum displays multiple signals corresponding to the carbons of the two phenyl rings. The ipso-carbons (carbons directly attached to the other ring or the ethyl group) and the ortho-, meta-, and para-carbons all have characteristic chemical shifts. The carbons of the ethyl group appear in the aliphatic region of the spectrum, with the methylene carbon signal appearing further downfield than the methyl carbon signal due to its proximity to the aromatic ring. A representative ¹³C NMR spectrum was recorded at 125 MHz in THF-d8. escholarship.org

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-C) | 138-143 |

| Aromatic (CH) | 126-129 |

| Methylene (-CH₂) | ~29 |

| Methyl (-CH₃) | ~16 |

Note: These are approximate chemical shift ranges. Actual values can vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 182 g/mol . nist.gov

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 182, confirming the molecular weight of the compound. The fragmentation pattern is characteristic of alkyl-substituted aromatic compounds. A major fragmentation pathway involves the benzylic cleavage, which is the loss of a methyl radical (•CH₃) from the molecular ion to form a highly stable tropylium-like cation. This results in the base peak at m/z 167. nih.gov Other significant fragments are also observed, providing further structural confirmation. chemicalbook.com

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | 60.0 | [C₁₄H₁₄]⁺ (Molecular Ion) |

| 167 | 100.0 | [C₁₃H₁₁]⁺ (Base Peak, [M-CH₃]⁺) |

| 165 | 19.5 | [C₁₃H₉]⁺ |

| 152 | 11.3 | [C₁₂H₈]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC is used to separate the compound from a mixture, and the eluted compound is then introduced into the mass spectrometer for detection and identification. This technique is highly effective for the identification and quantification of this compound in complex samples. The retention time in the gas chromatogram provides an additional layer of identification, while the mass spectrum confirms the structure. nih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its chemical structure. nih.gov

Key absorption bands include those corresponding to the C-H stretching vibrations of the aromatic rings and the ethyl group. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group is observed just below 3000 cm⁻¹. The spectrum also shows characteristic peaks for C=C stretching within the aromatic rings and C-H bending vibrations. chemicalbook.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-3000 | C-H Stretch | Alkyl (Ethyl group) |

| 1600-1650 | C=C Stretch | Aromatic Ring |

| 1450-1500 | C=C Stretch | Aromatic Ring |

| 690-900 | C-H Bend (out-of-plane) | Aromatic |

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy regarding the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the biphenyl ring system. nih.gov

Characteristic Raman shifts for biphenyl and its derivatives include a strong band around 1600 cm⁻¹ due to the symmetric stretching of the aromatic rings. An intense peak near 1280 cm⁻¹ is typically assigned to the stretching of the inter-ring C-C bond. Other notable signals include the ring breathing modes around 1000 cm⁻¹. researchgate.net

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~3065 | Aromatic C-H Stretch |

| ~1600 | Symmetric Ring C=C Stretch |

| ~1280 | Inter-ring C-C Stretch |

| ~1030 | C-H In-plane Bend |

| ~1000 | Ring Breathing Mode |

Note: These are typical values for biphenyl derivatives; specific shifts for this compound may vary slightly. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

The assessment of purity and the separation of this compound from complex matrices rely heavily on advanced chromatographic techniques. These methods exploit subtle differences in the physicochemical properties of analytes to achieve effective separation. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques employed for this purpose, each offering distinct advantages in sensitivity, resolution, and applicability. Furthermore, specialized stationary phases, such as Porous Graphitic Carbon (PGC), provide unique retention mechanisms that can be leveraged for challenging separations of biphenyl derivatives.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography is a cornerstone analytical technique for the separation and purity analysis of volatile and semi-volatile compounds like this compound. birchbiotech.comtricliniclabs.com The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. tricliniclabs.com For aromatic hydrocarbons, the elution order is primarily influenced by the compound's boiling point and its specific interactions with the stationary phase. nih.gov

The purity of a this compound sample is determined by vaporizing the sample and passing it through the GC system. The detector response generates a chromatogram, which displays peaks corresponding to each separated component. Purity is calculated by comparing the peak area of the target compound (this compound) to the total area of all peaks in the chromatogram, excluding the solvent peak. birchbiotech.com This area-percent method provides a quantitative measure of purity. High-resolution capillary columns, often with polysiloxane-based stationary phases, are typically used to ensure the separation of closely related impurities and isomers. nih.govvurup.sk Coupling GC with a mass spectrometer (GC-MS) allows for definitive peak identification by providing mass spectra for each eluted compound. mdpi.comdphen1.com

Below is a table summarizing typical instrumental parameters for the GC analysis of this compound.

| Parameter | Typical Setting | Purpose |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or similar non-polar capillary column | Provides high-resolution separation of aromatic hydrocarbons based on boiling points and weak van der Waals interactions. |

| Carrier Gas | Helium (99.999% purity) | Inert mobile phase to transport the analyte through the column. |

| Injection Mode | Splitless | Ensures maximum transfer of the analyte onto the column for trace-level impurity detection. |

| Injector Temp. | 280 °C | Facilitates rapid and complete vaporization of the sample. |

| Oven Program | Initial: 60°C, hold 2 min; Ramp: 15°C/min to 300°C, hold 12 min | A programmed temperature gradient is used to separate compounds with a wide range of boiling points, ensuring sharp peaks for both volatile impurities and the main analyte. mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for hydrocarbons. MS provides structural information for positive identification of impurities. dphen1.com |

This interactive table outlines common starting parameters for the purity analysis of this compound by Gas Chromatography. Actual conditions may require optimization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. eag.com It is particularly well-suited for the analysis of biphenyl derivatives. The technique separates analytes based on their affinity for a liquid mobile phase and a solid stationary phase packed within a column. eag.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds like this compound. researchgate.netsielc.com In this mode, a non-polar stationary phase (e.g., C18, Phenyl-Hexyl, or Biphenyl) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comchromatographyonline.com Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Biphenyl-based stationary phases have gained significant interest as they offer alternative selectivity compared to traditional C18 phases. chromatographyonline.comchromatographyonline.com They can provide enhanced retention and resolution for aromatic compounds through additional π-π interactions between the analyte and the biphenyl groups of the stationary phase. chromatographyonline.comrestek.com The choice of organic modifier in the mobile phase (acetonitrile vs. methanol) can also significantly alter selectivity, particularly on phenyl and biphenyl phases. chromatographyonline.com

A typical HPLC method for this compound would involve a reversed-phase column with UV detection, as the aromatic rings provide strong chromophores.

| Parameter | Typical Setting | Purpose |

| Column | Biphenyl or Phenyl-Hexyl Phase (e.g., 100 mm x 2.1 mm, 2.7 µm) | Offers enhanced selectivity for aromatic compounds via π-π interactions compared to standard C18 phases. chromatographyonline.comrestek.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A polar mobile phase for reversed-phase chromatography. A gradient elution is often used to resolve complex mixtures. |

| Flow Rate | 0.5 mL/min | Controls the speed of the mobile phase and influences analysis time and resolution. chromatographyonline.com |

| Column Temp. | 35 °C | Maintained to ensure reproducible retention times and improve peak shape. chromatographyonline.com |

| Detector | UV-Vis Spectrophotometer (e.g., at 254 nm) | Detects aromatic compounds with high sensitivity. chromatographyonline.com |

| Injection Vol. | 5 µL | The volume of the sample introduced into the system. |

This interactive table presents a representative set of conditions for the HPLC analysis of this compound. Method development and optimization are crucial for specific applications.

Retention Mechanisms on Porous Graphitic Carbon (PGC) for Biphenyl Derivatives

Porous Graphitic Carbon (PGC) is a unique stationary phase in HPLC that offers retention mechanisms distinct from traditional silica-based materials. sigmaaldrich.com It is composed of flat sheets of sp²-hybridized carbon atoms, providing a highly polarizable and electronically interactive surface. researchgate.net This structure is particularly advantageous for the separation of structural isomers and compounds that are poorly retained on conventional reversed-phase columns. researchgate.netnih.gov

The retention of biphenyl derivatives on PGC is governed by a combination of factors that differ significantly from octadecyl-silica (ODS) phases. nottingham.ac.uknih.gov

Hydrophobic and Electronic Interactions : Unlike ODS, where retention is primarily correlated with the analyte's hydrophobicity (logP), retention on PGC is influenced by a combination of hydrophobic parameters and electronic factors, such as the analyte's polarizability and its Lowest Unoccupied Molecular Orbital (LUMO) energy. nottingham.ac.uknih.gov

Shape Selectivity : PGC's flat, rigid surface imparts a high degree of shape selectivity. The retention of biphenyl derivatives is strongly influenced by the molecule's ability to achieve a planar conformation, which maximizes its contact and interaction with the graphite (B72142) surface. nottingham.ac.uk More planar molecules exhibit stronger retention. This is a key mechanism for separating closely related structural isomers. nih.gov

Polar Retention Effect on Graphite (PREG) : PGC exhibits strong retention for polar compounds, an effect termed PREG. chromatographyonline.com This is attributed to charge-induction interactions between the polar functional groups of the analyte and the highly polarizable graphite surface. chromatographyonline.comnih.gov Consequently, for biphenyl derivatives, PGC is generally more retentive than ODS, especially for those containing polar substituents. nottingham.ac.uk

π-π Interactions : The delocalized π-electron system of the graphite surface can engage in strong π-π stacking interactions with the aromatic rings of biphenyl derivatives, contributing significantly to their retention. researchgate.netnih.gov

The unique properties of PGC make it a powerful tool for separating challenging mixtures of biphenyl derivatives that may co-elute on standard C18 or phenyl columns.

| Feature | Porous Graphitic Carbon (PGC) | Octadecyl-Silica (ODS/C18) |

| Primary Retention Driver | Hydrophobicity, polarizability, molecular planarity. nottingham.ac.uknih.gov | Primarily hydrophobicity (logP). nih.gov |

| Interaction with Polar Analytes | Strong retention (Polar Retention Effect). nottingham.ac.ukchromatographyonline.com | Weak retention. |

| Shape Selectivity | High; favors planar molecules. nih.govnottingham.ac.uk | Moderate; less dependent on planarity. |

| π-π Interactions | Strong; major contribution to retention. researchgate.net | Negligible. |

| pH Stability | High (stable across a wide pH range). sigmaaldrich.com | Limited (typically pH 2-8). |

This interactive table compares the retention characteristics of Porous Graphitic Carbon (PGC) and traditional Octadecyl-Silica (ODS) stationary phases for the separation of biphenyl derivatives.

Theoretical and Computational Studies of 4 Ethylbiphenyl

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules and the energetic landscapes of chemical reactions. For 4-ethylbiphenyl, these calculations have been particularly useful in exploring its reactivity in enzymatic and chemical processes.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied in chemistry and materials science to predict and interpret the behavior of complex systems at the atomic level. wikipedia.org In the context of this compound, DFT calculations have been employed to understand its role as a substrate for enzymes like ethylbenzene (B125841) dehydrogenase (EbDH). nih.gov

Studies have utilized DFT to model the catalytic mechanism of EbDH, a molybdenum-containing enzyme that hydroxylates ethylbenzene and its analogs. nih.gov These calculations help in understanding the electronic properties that govern the interaction of this compound with the enzyme's active site. For instance, DFT can be used to calculate properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting a molecule's reactivity.

A significant application of quantum chemical calculations is the prediction of activation energies and kinetic parameters for chemical reactions. This information is vital for understanding reaction rates and mechanisms. For this compound, such calculations have been used to predict its behavior as a substrate in enzymatic reactions. nih.gov

In studies of ethylbenzene dehydrogenase, quantum chemical calculations predicted that substrates with n-propyl substituents would have a higher activation energy compared to those with ethyl substituents, leading to lower catalytic rates. researchgate.netresearchgate.net This prediction was consistent with experimental observations. researchgate.netresearchgate.net Furthermore, investigations into the substrate inhibition of EbDH by this compound revealed a very low substrate inhibition constant (Ki) of 5.5 µM, which is close to its apparent Michaelis constant (Km) of 3.3 µM. nih.govresearchgate.net This suggests a strong interaction with the enzyme that also leads to inhibition at higher concentrations.

Table 1: Kinetic Parameters for the Conversion of this compound by Ethylbenzene Dehydrogenase

| Parameter | Value | Reference |

| Apparent Km | 3.3 µM | nih.gov |

| Substrate Inhibition Constant (Ki) | 5.5 µM | nih.govresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. cresset-group.com By simulating the system over time, MD can provide detailed information about conformational changes and intermolecular interactions. cresset-group.comnih.gov

For biphenyl (B1667301) compounds, the rotational barrier between the two phenyl rings is a key conformational feature. MD simulations can be used to explore the potential energy surface associated with this rotation and identify the most stable conformations. The flexibility of the ethyl group in this compound also contributes to its conformational landscape. Understanding these dynamics is crucial for predicting how the molecule will interact with biological receptors or stationary phases in chromatography. cresset-group.com